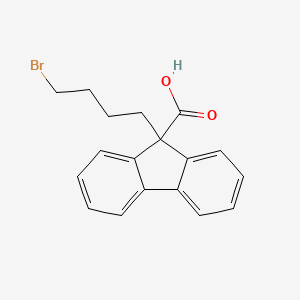

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

Description

BenchChem offers high-quality 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(4-bromobutyl)fluorene-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAAHFLBOQCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: Synthesis, Properties, and Applications

CAS Number: 182438-97-7

Introduction

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a pivotal organic intermediate, distinguished by its fluorene backbone, a carboxylic acid functional group, and a reactive bromobutyl chain.[1][2] This unique trifecta of chemical features makes it a versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its significance is underscored by its role as a key precursor in the synthesis of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[3] This guide provides a comprehensive technical overview of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its primary applications, all grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is paramount for its effective handling, reaction optimization, and purification. The presence of the bulky, non-polar fluorene moiety and the hydrophobic butyl chain suggests limited solubility in aqueous media, while the carboxylic acid group provides a handle for acid-base chemistry.[2]

| Property | Value | Source |

| CAS Number | 182438-97-7 | [1][4] |

| Molecular Formula | C₁₈H₁₇BrO₂ | [4][5] |

| Molecular Weight | 345.23 g/mol | [4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly reported; for comparison, the parent compound 9H-fluorene-9-carboxylic acid has a melting point of 228-231 °C. | [6] |

| Solubility | Soluble in tetrahydrofuran (THF), dichloromethane, and other common organic solvents. Sparingly soluble in non-polar solvents like petroleum ether and has low water solubility. | [2][3] |

| pKa | Not experimentally determined; estimated to be around 4-5 due to the carboxylic acid group, similar to other aromatic carboxylic acids. |

Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: A Detailed Protocol and Mechanistic Exploration

The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is typically achieved through the alkylation of 9H-fluorene-9-carboxylic acid. The following protocol is a robust and validated method, providing a solid foundation for laboratory synthesis.[3]

Experimental Protocol

Materials:

-

9H-fluorene-9-carboxylic acid

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

1,4-Dibromobutane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 N solution

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of n-butyllithium (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. The addition of n-BuLi results in the formation of a dianion. Stir the reaction mixture at this temperature for 1 hour.

-

Alkylation: To the resulting solution, add 1,4-dibromobutane (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 30 hours to ensure the completion of the alkylation.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like 2-methoxy-2-methylpropane to remove any unreacted 1,4-dibromobutane.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using a 1 N HCl solution. This will protonate the carboxylate to give the desired carboxylic acid. Extract the product into dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product as a yellow solid.

-

Purification: The crude solid can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to afford 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as white crystals.[3]

Mechanistic Insights: The "Why" Behind the Synthesis

The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule. Here, we explore the causality behind these experimental choices.

The Role of n-Butyllithium: n-Butyllithium is a potent organometallic reagent that serves as a strong base. In this synthesis, two equivalents are used. The first equivalent deprotonates the acidic proton of the carboxylic acid group, forming a lithium carboxylate. The second equivalent deprotonates the C9 proton of the fluorene ring, which is acidic due to the aromatic nature of the fluorenyl anion. This results in the formation of a dianion, which is a powerful nucleophile.

Alkylation with 1,4-Dibromobutane: 1,4-Dibromobutane is the alkylating agent. The nucleophilic C9 carbon of the fluorenyl dianion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the new carbon-carbon bond. Using a slight excess of 1,4-dibromobutane helps to drive the reaction to completion.

Reaction Conditions: The reaction is initially carried out at a low temperature (0 °C) to control the exothermicity of the deprotonation step and to prevent potential side reactions. Allowing the reaction to proceed at room temperature for an extended period ensures that the alkylation reaction goes to completion.

Visualizing the Synthesis Workflow:

Caption: A schematic overview of the synthesis workflow for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

Applications in Drug Development

The primary and most well-documented application of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is its use as a crucial intermediate in the multi-step synthesis of Lomitapide.[3]

Role in Lomitapide Synthesis

Lomitapide is a complex molecule, and its synthesis involves the coupling of two key fragments. 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid serves as the precursor to one of these fragments. The synthesis proceeds by first converting the carboxylic acid group to an amide, followed by the reaction of the bromoalkyl chain with another amine-containing fragment to form the final Lomitapide molecule.

The following diagram illustrates the position of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid in the broader context of Lomitapide synthesis.

Caption: The role of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as a key intermediate in the synthesis of Lomitapide.

Other Potential Applications

The versatile structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid lends itself to other potential applications in medicinal chemistry and materials science. The fluorene core is a known pharmacophore in various biologically active compounds and a useful component in organic electronics.[7] The carboxylic acid and the bromoalkyl groups provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of fluorene derivatives for screening in various assays. For instance, the bromobutyl group can be used to tether the fluorene moiety to other molecules of interest, such as proteins or polymers.

Quality Control and Characterization

Ensuring the purity and identity of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons of the fluorene ring system, as well as the aliphatic protons of the butyl chain. The integration of these signals should correspond to the number of protons in each environment. A published ¹H NMR spectrum in DMSO-d₆ shows the following key shifts: a broad singlet for the carboxylic acid proton around 12.53 ppm, aromatic protons between 7.25-7.68 ppm, and methylene protons of the butyl chain between 0.72-3.31 ppm.[3]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 345.23 g/mol .

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.

Conclusion

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, with its CAS number 182438-97-7, is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its well-defined synthesis, versatile chemical handles, and established role as a key intermediate in the synthesis of Lomitapide make it a valuable tool in the arsenal of synthetic organic chemists. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and its primary applications, with the aim of empowering researchers to confidently and effectively utilize this important molecule in their work.

References

-

Zhang, L., et al. (2014). Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1118. [Link]

-

Veeprho. 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic Acid | CAS 182438-97-7. [Link]

-

PubChem. 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [Link]

-

LookChem. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- CAS NO.182438-97-7. [Link]

-

MDPI. (2016). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 3(4), 31. [Link]

-

NIST. 9H-Fluorene-9-carboxylic acid. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Cheméo. Chemical Properties of 9H-Fluorene-9-carboxylic acid (CAS 1989-33-9). [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. [Link]

-

Harvard University. Organolithium Reagents. [Link]

-

Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

Sources

- 1. US20180291773A1 - Process for the preparation of lomitapide - Google Patents [patents.google.com]

- 2. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]

- 3. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- | 182438-97-7 [chemicalbook.com]

- 6. 芴-9-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: A Comprehensive Technical Guide

Introduction

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a key intermediate in the synthesis of various organic molecules, including pharmacologically active compounds such as the microsomal triglyceride transfer protein inhibitor, lomitapide mesylate.[1] Its unique structure, featuring a fluorenyl core with both a carboxylic acid and a reactive bromobutyl group at the C9 position, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth, technically-focused overview of a reliable and reproducible synthesis route for this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Approach to Synthesis: Alkylation of 9H-fluorene-9-carboxylic Acid

The most direct and efficient pathway to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid involves the alkylation of the C9 position of 9H-fluorene-9-carboxylic acid. This strategy leverages the acidity of the C9 proton, which can be readily removed by a strong base to generate a nucleophilic carbanion. Subsequent reaction with a suitable electrophile, in this case, 1,4-dibromobutane, introduces the desired bromobutyl side chain.

Causality Behind Experimental Choices:

-

Choice of Base: The selection of a strong base is critical for the complete deprotonation of both the carboxylic acid proton and the C9 proton of the fluorene ring system. n-Butyllithium (n-BuLi) is an excellent choice due to its high basicity, which ensures the formation of the dianion, a necessary intermediate for the subsequent alkylation at the C9 position. The use of two equivalents of n-BuLi is essential to deprotonate both acidic protons.

-

Reaction Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can effectively solvate the organolithium intermediate. The reaction is initiated at a low temperature (0 °C or 273 K) to control the exothermic deprotonation step and minimize potential side reactions.[1]

-

Electrophile: 1,4-dibromobutane serves as the source of the 4-bromobutyl group. Using a slight excess of this reagent ensures the reaction proceeds to completion. The primary bromine is a good leaving group, facilitating the nucleophilic substitution reaction.

-

Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified to protonate the carboxylate and facilitate extraction of the product into an organic solvent. A subsequent purification step, such as crystallization, is employed to obtain the final product in high purity.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 9H-fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | 210.23 | 5.0 g | 0.024 |

| n-Butyllithium (2.5 M in THF) | C₄H₉Li | 64.06 | 22 mL | 0.055 |

| 1,4-dibromobutane | C₄H₈Br₂ | 215.91 | 3.2 mL | 0.026 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 120 mL | - |

| Hydrochloric acid (1 N) | HCl | 36.46 | 50 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |

| Petroleum ether | - | - | 24 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 4 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5.0 g (0.024 mol) of 9H-fluorene-9-carboxylic acid in 120 mL of anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C (273 K) using an ice bath. To the stirred solution, add 22 mL of a 2.5 M solution of n-butyllithium in THF (0.055 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for an additional hour at this temperature.

-

Alkylation: Add 3.2 mL (0.026 mol) of 1,4-dibromobutane dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 hours.

-

Workup: Quench the reaction by the careful addition of 75 mL of water. Separate the aqueous layer and extract the organic layer with two additional 75 mL portions of water. Combine the aqueous extracts and wash with 80 mL of 2-methoxy-2-methylpropane.

-

Acidification and Extraction: Acidify the aqueous layer with 50 mL of 1 N HCl. Extract the product from the acidic aqueous layer with three 75 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.

-

Purification: Dissolve the crude solid in a mixture of 24 mL of petroleum ether and 4 mL of ethyl acetate at room temperature. Allow the solution to stand for slow crystallization to obtain white crystals of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.[1]

Synthetic Workflow

Sources

molecular structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a specialized organic molecule of significant interest in the pharmaceutical industry. Its chemical formula is C18H17BrO2, and it is assigned the CAS Number 182438-97-7.[1][2] The compound's molecular structure is characterized by a tricyclic fluorene core, which provides a rigid and well-defined three-dimensional framework. The presence of a carboxylic acid and a bromobutyl functional group at the C9 position makes it a versatile synthetic intermediate.[1]

This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, with a particular focus on its role as a key intermediate in the synthesis of the microsomal triglyceride transfer protein (MTP) inhibitor, lomitapide.[3] The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this important compound.

Molecular Structure and Properties

The has been elucidated through single-crystal X-ray diffraction, providing precise insights into its three-dimensional conformation.[3]

Crystallographic Analysis

The compound crystallizes in the triclinic space group.[3] The asymmetric unit contains two independent molecules with slightly different conformations.[3] A key structural feature is the dihedral angle between the plane of the fluorene ring system and the carbon chain of the bromobutyl group, which is approximately 86.9°.[3]

In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[3] These dimers are further linked by weak intermolecular C-H···O interactions.[4]

| Property | Value |

| Molecular Formula | C18H17BrO2 |

| Molecular Weight | 345.23 g/mol |

| CAS Number | 182438-97-7 |

| Crystal System | Triclinic |

| a | 9.897 (2) Å |

| b | 11.800 (2) Å |

| c | 14.202 (3) Å |

| α | 91.59 (3)° |

| β | 95.32 (3)° |

| γ | 104.70 (3)° |

| Volume | 1595.1 (6) ų |

Crystal data for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.[3]

Caption: Diagram of the core molecular structure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum, recorded in DMSO-d6, shows the following key signals:[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.53 | br s | 1H | COOH |

| 7.84 (d, J=7.2 Hz) | d | 2H | Ar-H |

| 7.68 (d, J=7.2 Hz) | d | 2H | Ar-H |

| 7.42-7.38 | m | 2H | Ar-H |

| 7.35-7.25 | m | 2H | Ar-H |

| 3.31 | t | 2H | -CH2-Br |

| 2.32-2.28 | m | 2H | -CH2- |

| 1.65-1.57 | m | 2H | -CH2- |

| 0.80-0.72 | m | 2H | -CH2- |

¹H NMR data for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-H stretch (aromatic): Signals typically appearing just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals typically appearing just below 3000 cm⁻¹.

-

C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to show a molecular ion peak (M+) corresponding to its molecular weight (345.23 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve the loss of the bromine atom, the carboxylic acid group, and fragmentation of the butyl chain.

Synthesis Protocol

The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is achieved through the alkylation of 9H-fluorene-9-carboxylic acid with 1,4-dibromobutane.[3]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The acidic proton at the C9 position of 9H-fluorene-9-carboxylic acid is first deprotonated by a strong base, n-butyllithium, to form a dianion. This nucleophilic species then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming the C-C bond.

Caption: A simplified workflow for the synthesis.

Experimental Procedure

The following is a detailed protocol for the synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid:[3]

-

Dissolution: Dissolve 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour.

-

Alkylation: Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 hours.

-

Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., 2-methoxy-2-methylpropane).

-

Acidification: Acidify the aqueous layer with 1 N HCl.

-

Final Extraction: Extract the acidified aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by crystallization from a mixture of petroleum ether and ethyl acetate to yield white crystals of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

Reactivity and Applications

The bifunctional nature of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, possessing both a carboxylic acid and an alkyl bromide, makes it a valuable intermediate in multi-step organic syntheses.

Key Intermediate in Lomitapide Synthesis

The primary application of this compound is as a key building block in the synthesis of lomitapide, a drug used to treat homozygous familial hypercholesterolemia.[3] In the synthesis of lomitapide, the carboxylic acid group of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is first converted to an amide. The bromobutyl group then serves as an electrophile for a subsequent nucleophilic substitution reaction to complete the lomitapide structure.

Caption: The role of the title compound in lomitapide synthesis.

Conclusion

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a well-characterized molecule with a defined three-dimensional structure. Its synthesis is achieved through a straightforward alkylation protocol, and its bifunctional nature makes it a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of lomitapide. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this important compound.

References

- Zhang, X. Y., Liu, B. N., Wang, P. B., & Liu, D. K. (2014). Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

-

ResearchGate. (n.d.). Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. Retrieved from [Link]

Sources

- 1. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]

- 2. 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]

- 3. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 182438-97-7|9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid|BLD Pharm [bldpharm.com]

Fluorene Derivatives in Modern Biochemistry: A Technical Guide to Application and Innovation

Abstract

Fluorene derivatives, a versatile class of polycyclic aromatic hydrocarbons, have emerged as indispensable tools in biochemistry and drug development.[1] Their unique photophysical properties, including high fluorescence quantum yields and photostability, coupled with a synthetically tractable scaffold, have propelled their application in diverse areas ranging from high-resolution cellular imaging to novel therapeutic strategies.[2][3] This technical guide provides an in-depth exploration of the core applications of fluorene derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles underpinning their utility as fluorescent probes and biosensors, provide detailed protocols for their application in advanced bioimaging, and discuss their burgeoning role in drug delivery and as therapeutic agents. The content is structured to bridge fundamental understanding with practical, field-proven insights, enabling readers to harness the full potential of these remarkable compounds in their research endeavors.

The Fluorene Scaffold: A Foundation for Biochemical Innovation

The fluorene molecule, consisting of two benzene rings fused to a central five-membered ring, provides a rigid, planar, and highly conjugated system.[1] This inherent structure is the basis for its exceptional photophysical properties, such as strong fluorescence and environmental sensitivity.[4] The true power of fluorene in biochemical applications, however, lies in the versatility of its chemical functionalization.[5] The C9 position is particularly reactive and is often substituted to enhance solubility, prevent aggregation-induced quenching, and introduce specific functionalities for targeting or sensing.[5][6] Furthermore, the 2 and 7 positions of the fluorene ring are readily modified to create "push-pull" systems, where electron-donating and electron-accepting groups are introduced to fine-tune the absorption and emission spectra across the visible and near-infrared regions.[5][7] This adaptability allows for the rational design of fluorene derivatives with tailored properties for specific biochemical applications.[5]

Fluorene Derivatives as High-Performance Fluorescent Probes

The excellent photoelectric properties of fluorene derivatives make them ideal candidates for fluorescent probes to study the structure and function of biomolecules like proteins and DNA.[8] Their high fluorescence quantum yield and photostability are critical for demanding imaging applications.[2]

2.1. Principles of Probe Design and Function

The design of fluorene-based probes often leverages the concept of intramolecular charge transfer (ICT). In a typical "push-pull" architecture, an electron-donating group and an electron-accepting group are positioned at opposite ends of the fluorene scaffold. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this excited state, and consequently the emission wavelength, is highly sensitive to the polarity of the local environment. This solvatochromic effect is the basis for using fluorene derivatives to probe changes in the microenvironment of biomolecules, such as protein folding or binding events.[9][10]

2.2. Two-Photon Fluorescence Microscopy (2PFM) Probes

Fluorene derivatives have gained significant traction as probes for two-photon fluorescence microscopy (2PFM), a powerful technique for deep-tissue and live-cell imaging.[2][11] 2PFM utilizes the simultaneous absorption of two lower-energy photons to excite the fluorophore, offering advantages such as reduced light scattering, lower phototoxicity, and enhanced spatial resolution compared to conventional one-photon microscopy.[11] The design of fluorene derivatives for 2PFM focuses on maximizing the two-photon absorption (2PA) cross-section (δ). Donor-Acceptor-Donor (D-A-D) type structures have proven particularly effective in enhancing 2PA cross-sections.[6][12]

| Compound | Max Absorption (nm) | Max Emission (nm) | Quantum Yield (Φ) | 2PA Cross-Section (GM) | Reference |

| Rhodamine B (standard) | ~550 | ~570 | 0.70 | 200 | [6] |

| Fluorenylsulfone 6 | ~400 | ~500 | 0.95 | >750 (690-840 nm) | [6][12] |

| Amine-reactive probe 1 | 357, 375 | 384, 404 | Low (increases upon conjugation) | - | [13][14] |

| Model Adduct of probe 1 | 370 | - | ~0.74 | ~19 | [13][14] |

GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols for Bioimaging with Fluorene Derivatives

The successful application of fluorene-based probes in bioimaging hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for both live-cell and fixed-cell imaging.

3.1. Workflow for Live-Cell Imaging

Caption: Workflow for staining fixed cells with fluorene-based probes. [15] Protocol for Fixed-Cell Staining:

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. [15]2. Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes. [15][16]3. Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes. [15]4. Probe Incubation: Incubate the fixed and permeabilized cells with the fluorene probe solution for 30-60 minutes at room temperature, protected from light. [15]5. Washing: Wash the cells three to five times with PBS to remove unbound probe. [15]6. Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image.

Fluorene Derivatives in Biosensing Applications

The sensitivity of fluorene derivatives' fluorescence to their local environment makes them excellent candidates for the development of biosensors.

4.1. Sensing Metal Ions

Fluorene-based chemosensors can be designed to exhibit high sensitivity and selectivity for specific metal ions. [17]For example, a fluorene derivative incorporating an oxaaza macrocyclic ligand has been shown to be a highly sensitive probe for Zn²⁺. [17]The binding of the metal ion to the ligand alters the electronic properties of the fluorene core, leading to a detectable change in the fluorescence signal.

4.2. Probing DNA and Protein Interactions

Fluorene derivatives can be incorporated into nucleic acids to create fluorescent probes for studying DNA-protein and DNA-lipid interactions. [10]A nucleoside bearing a solvatochromic push-pull fluorene fluorophore can be enzymatically incorporated into DNA. [10]The fluorescence of this modified DNA is sensitive to changes in its local environment, providing a readout for binding events. [10]Similarly, fluorene derivatives are used to study protein aggregation, a process implicated in several neurodegenerative diseases. [18][19]

Therapeutic Potential of Fluorene Derivatives

Beyond their utility as probes, fluorene derivatives are being actively investigated for their therapeutic properties. [8]

5.1. Anticancer and Antimicrobial Agents

Certain fluorene derivatives have been shown to inhibit the growth and spread of tumor cells, highlighting their potential in the development of anticancer drugs. For instance, fluorenone, a derivative of fluorene, is used in the synthesis of anticancer drugs. Furthermore, recent studies have demonstrated the potent antifungal and antibiofilm activity of fluorene derivatives against drug-resistant Candida albicans. [18][19]Compounds like 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) have been identified as promising inhibitors of Candida biofilms. [18][19]

5.2. Targeting Neurodegenerative Diseases

Fluorene derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. [20]Some derivatives can inhibit the fibrillation and aggregation of the human beta-amyloid protein, a key pathological hallmark of the disease. [20]Spin-labeled fluorene compounds have been synthesized that can disrupt toxic amyloid-β oligomers and protect against their neurotoxicity. [20][21]

5.3. Role in Drug Delivery

The ability to functionalize the fluorene scaffold allows for its use in targeted drug delivery systems. By conjugating a therapeutic agent to a fluorene derivative that targets a specific cell type or organelle, the drug can be delivered with greater precision, potentially reducing off-target effects. [23]The inherent fluorescence of the fluorene moiety can also be used to track the biodistribution and cellular uptake of the drug conjugate in real-time. [23]

Synthesis and Bioconjugation Strategies

The synthesis of functional fluorene derivatives is a critical aspect of their application in biochemistry.

6.1. General Synthetic Approaches

The synthesis of fluorene derivatives often involves the functionalization of the fluorene core at the 2, 7, and 9 positions. [5]Common synthetic methods include Suzuki and Sonogashira cross-coupling reactions to introduce various substituents. [9]The C9 position can be readily alkylated to improve solubility and prevent aggregation. [22]

6.2. Amine-Reactive Probes for Bioconjugation

To specifically label biomolecules such as proteins and peptides, amine-reactive fluorene probes are often synthesized. [22][23]These probes typically incorporate a functional group like an isothiocyanate (-N=C=S) or a succinimidyl ester, which can form a stable covalent bond with primary amines (e.g., the side chain of lysine residues). [22]

Caption: General workflow for the conjugation of an amine-reactive fluorene probe to a biomolecule.

Protocol for Synthesis of an Amine-Reactive Fluorene Probe:

A representative synthesis involves the conversion of an amino-functionalized fluorene derivative to an isothiocyanate using thiophosgene. [22]

-

Dissolve the amino-fluorene derivative in a suitable solvent like chloroform.

-

Add an aqueous solution of a mild base (e.g., CaCO₃).

-

Add thiophosgene dropwise at 0°C with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., 10% HCl).

-

Extract the product with an organic solvent, dry, and concentrate to yield the isothiocyanate probe. [22]

Conclusion and Future Perspectives

Fluorene derivatives have firmly established themselves as a powerful and versatile class of molecules in the biochemist's toolbox. Their tunable photophysical properties, synthetic accessibility, and biocompatibility have enabled significant advancements in cellular imaging, biosensing, and therapeutic development. The ongoing exploration of novel fluorene-based structures with enhanced properties, such as larger two-photon absorption cross-sections and red-shifted emission profiles, will undoubtedly open up new avenues for research. The integration of fluorene derivatives into theranostic platforms, where they can simultaneously act as imaging agents and therapeutic entities, represents a particularly exciting frontier. As our understanding of complex biological processes deepens, the rational design of sophisticated fluorene-based molecular tools will continue to play a pivotal role in unraveling the intricacies of life at the molecular level and in the development of next-generation diagnostics and therapies.

References

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Vertex AI Search.

-

Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. PubMed Central. [Link]

-

Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Ministry of Health and Prevention, United Arab Emirates. [Link]

-

Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. University of Central Florida. [Link]

-

The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide. ResearchGate. [Link]

-

Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PubMed Central. [Link]

-

Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging of endoplasmic reticulum and lysosomes: group-effect and localization. Journal of Materials Chemistry B (RSC Publishing). [Link]

-

Fluorene-based Two-Photon Fluorescent Probes for Specific Biomolecule Labeling and Oligopeptide Conjugation. Optica Publishing Group. [Link]

-

9-Fluorenemethanol: A Foundation for Fluorene-Based Sensors and Bio-Imaging. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption. PubMed Central. [Link]

-

Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. [Source name not available]. [Link]

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed. [Link]

-

Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science (RSC Publishing). [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. [Source name not available]. [Link]

-

Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ResearchGate. [Link]

-

Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. [Link]

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. UCF STARS. [Link]

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. SPIE Digital Library. [Link]

-

Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. PubMed Central. [Link]

-

Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. PubMed. [Link]

-

The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide. PubMed Central. [Link]

-

Common and novel precursors and synthetic methods of fluorene and its derivatives. [Source name not available]. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. DiVA portal. [Link]

-

Application areas of Fluorene and its derivatives in current research. ResearchGate. [Link]

-

A Study and Characterization of Photophysical Properties of Fluorene Derivative Thin Film. Scientific.Net. [Link]

-

Morphology and Photophysical Properties of Light-Emitting Electrospun Nanofibers Prepared from Poly(fluorene) Derivative/ PMMA B. [Source name not available]. [Link]

-

A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis. [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. [Link]

-

9-Fluorenone derivatives drugs. ResearchGate. [Link]

-

Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. ResearchGate. [Link]

-

Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. NIH. [Link]

-

Fluorescence Live Cell Imaging. PubMed Central. [Link]

-

What are the different types of drugs available for Fluorophore-conjugated therapeutics?. [Source name not available]. [Link]

-

Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. NIH. [Link]

-

Aggregation induced emission based fluorenes as dual-channel fluorescent probes for rapid detection of cyanide: applications of smartphones and logic gates. PubMed Central. [Link]

-

Structures of fluorene derivatives. ResearchGate. [Link]

-

Fluorescein Derivatives in Intravital Fluorescence Imaging. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.210.105.67 [20.210.105.67]

- 4. A Study and Characterization of Photophysical Properties of Fluorene Derivative Thin Film | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 9. Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. api.creol.ucf.edu [api.creol.ucf.edu]

- 13. stars.library.ucf.edu [stars.library.ucf.edu]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorene-based Two-Photon Fluorescent Probes for Specific Biomolecule Labeling and Oligopeptide Conjugation [opg.optica.org]

Fluorene-Based Bifunctional Linkers: A Technical Guide to Harnessing Rigidity and Functionality in Drug Conjugates

Introduction: Beyond Flexible Chains - The Case for a Rigid Core

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a passive tether. It is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1][2] For years, the field has been dominated by flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, valued for their hydrophilicity and synthetic tractability.[3][4] However, their inherent conformational flexibility can lead to unpredictable spatial arrangements, potential aggregation, and a lack of precise control over the distance between the targeting moiety and the payload.

This guide explores a compelling alternative: the use of fluorene as a rigid, multifunctional core for bifunctional linkers. Fluorene, a polycyclic aromatic hydrocarbon, offers a unique combination of structural rigidity, intrinsic fluorescence, and versatile synthetic handles.[5] Its planar, well-defined structure provides an elegant solution to the challenge of spatial control, while its inherent photophysical properties open new avenues for simultaneous therapeutic action and diagnostic imaging.[6][7] We will delve into the causality behind choosing this scaffold, provide detailed methodologies for its synthesis and functionalization, and explore its application in next-generation drug modalities.

Part 1: The Fluorene Scaffold - A Core of Intrinsic Advantages

The rationale for employing a fluorene core is grounded in its distinct physicochemical properties, which offer tangible benefits over traditional flexible linkers.

Structural Rigidity and Spatial Definition

The fused ring system of fluorene creates a rigid, planar scaffold.[5] This lack of conformational freedom is not a limitation but a powerful design feature. In PROTACs, for instance, the precise distance and orientation between the protein of interest (POI) and the E3 ligase are paramount for efficient ternary complex formation and subsequent degradation.[8] A fluorene linker can act as a "molecular ruler," locking in an optimal distance that a flexible linker could only achieve transiently.

Inherent Fluorescence for Theranostic Applications

Fluorene and its derivatives are well-known for their strong fluorescence, typically in the blue-violet region, high quantum yields, and photostability.[5][7][9] By incorporating a fluorene scaffold, the linker itself becomes a fluorophore. This "theranostic" (therapeutic + diagnostic) approach allows for real-time monitoring of drug delivery, localization, and release without the need for an additional fluorescent tag.[10][11] This dual functionality is invaluable for preclinical studies and could have future clinical applications in personalized medicine.[12][13]

Synthetic Versatility and Tunability

The fluorene scaffold is exceptionally amenable to chemical modification at several key positions.[5]

-

The C9 Position: The methylene bridge at C9 is readily deprotonated and functionalized, typically with alkyl or aryl groups. This position is critical for tuning the linker's solubility and preventing aggregation.[5][14] Introducing hydrophilic or hydrophobic substituents at C9 can significantly alter the overall properties of the resulting drug conjugate.

-

The C2 and C7 Positions: These positions on the outer benzene rings are prime sites for attaching the two functional ends of the linker, creating a linear, well-defined vector.

This synthetic accessibility allows for the creation of a diverse library of linkers with tailored properties from a single core scaffold.

Part 2: Design and Synthesis of Fluorene-Based Linkers

The construction of a fluorene-based bifunctional linker is a strategic process involving the sequential functionalization of its core.

General Synthetic Strategy

A common approach begins with the modification of the C9 position to enhance solubility and provide a stable backbone, followed by the introduction of orthogonal functional groups at the C2 and C7 positions. These groups are then converted into the desired reactive handles for conjugation.

Below is a generalized workflow for synthesizing a fluorene-based bifunctional linker.

Caption: Generalized workflow for fluorene linker synthesis.

Detailed Experimental Protocol: Synthesis of a 9,9-Dialkylfluorene-2,7-Dicarboxylic Acid Scaffold

This protocol describes the synthesis of a core scaffold that can be further modified to attach various conjugation moieties. This method is adapted from established fluorene chemistry principles.[14][15]

Rationale: This protocol establishes the core rigid structure. The C9-dialkyl groups ensure solubility in organic solvents for subsequent reactions. The carboxylic acid groups at C2 and C7 serve as versatile handles that can be converted into activated esters (for amine coupling) or other functional groups.

Materials:

-

2,7-Dibromofluorene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

-

Setup: Dry a 500 mL round-bottom flask under flame and allow it to cool under an inert atmosphere.

-

Reagents: Add 2,7-dibromofluorene (10.0 g, 30.9 mmol) and anhydrous DMF (200 mL) to the flask.

-

Deprotonation: Carefully add sodium hydride (2.72 g, 67.9 mmol, 2.2 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic C9 position to form the fluorenyl anion, which is a potent nucleophile.

-

Alkylation: Allow the mixture to stir at room temperature for 1 hour. Then, add 1-bromooctane (13.4 mL, 77.2 mmol, 2.5 eq) dropwise. Let the reaction proceed overnight at room temperature. Causality: The fluorenyl anion attacks the electrophilic carbon of 1-bromooctane in an SN2 reaction. Using a slight excess of the alkylating agent ensures complete dialkylation.

-

Work-up: Quench the reaction by slowly adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, hexanes) to yield the product as a white solid.

Step 2: Synthesis of 9,9-Dioctylfluorene-2,7-dicarboxylic acid

-

Setup: Dry a 500 mL round-bottom flask under an inert atmosphere.

-

Reagents: Dissolve the 2,7-dibromo-9,9-dioctylfluorene (5.0 g, 9.1 mmol) in anhydrous THF (150 mL).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (8.0 mL, 20.0 mmol, 2.2 eq) dropwise. Stir at this temperature for 2 hours. Causality: The lithium-halogen exchange reaction with n-BuLi is rapid at low temperatures and efficiently converts the aryl bromides into highly reactive aryllithium species.

-

Carboxylation: While maintaining the temperature at -78 °C, pour the reaction mixture over an excess of crushed dry ice. Causality: The aryllithium nucleophile attacks the electrophilic carbon of CO2. A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions.

-

Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl. Extract the product with diethyl ether. Dry the organic layer over MgSO4 and concentrate.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure dicarboxylic acid.

This resulting scaffold is now ready for conversion into a bifunctional linker by activating the carboxylic acid groups (e.g., with N-hydroxysuccinimide to form NHS esters) or by further chemical modification.

Part 3: Applications in Advanced Drug Modalities

The unique properties of fluorene-based linkers make them highly suitable for sophisticated therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic payload, and its stability is crucial to prevent premature drug release in circulation.[2][16] ADCs can utilize either cleavable or non-cleavable linkers.[17][18]

-

Cleavable Linkers: These are designed to release the payload in the tumor environment through mechanisms like acid hydrolysis or enzymatic cleavage.[19] A fluorene core can be integrated with known cleavable motifs (e.g., peptides, hydrazones) to provide rigidity and a potential imaging signal.

-

Non-Cleavable Linkers: These release the payload after the entire ADC is internalized and the antibody is degraded in the lysosome.[20] The stability of the fluorene core is a significant advantage here. The C9 substituents can be used to modulate the hydrophobicity of the linker-payload, which is a critical parameter for preventing ADC aggregation.[21]

Data Summary: Comparison of Linker Scaffolds

| Property | Fluorene-Based Linker | PEG-Based Linker | Alkyl-Based Linker |

| Structure | Rigid, Planar | Flexible, Hydrophilic | Flexible, Hydrophobic |

| Spatial Control | High (Fixed distance/angle) | Low (Conformationally mobile) | Low (Conformationally mobile) |

| Inherent Functionality | Fluorescence | Hydrophilicity | Hydrophobicity |

| Synthetic Tunability | High (C9, C2, C7 positions) | Moderate (Length, end-groups) | Moderate (Length, end-groups) |

| Key Advantage | Precise spatial definition, Theranostic potential | Reduces aggregation, improves solubility | Simple, synthetically accessible |

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[3] The linker is arguably the most critical component, as its length, composition, and attachment points dictate the geometry of the ternary complex.[8][]

The rigidity of the fluorene core provides a level of structural pre-organization that is impossible to achieve with flexible linkers. This allows for a more rational design process, where the linker is used to enforce a productive orientation between the two bound proteins.

Caption: PROTAC mechanism with a fluorene linker.

Diagnostics and Bioimaging

The intrinsic fluorescence of fluorene derivatives allows them to serve as probes for biological imaging.[7] Fluorene-based linkers can be used in fluorogenic systems where their fluorescence is "turned on" upon binding to a target or upon cleavage of the payload, providing a clear signal of drug activity.[23] This is particularly useful in high-content screening and in vivo imaging to assess drug distribution and target engagement.[24]

Conclusion and Future Perspectives

Fluorene-based bifunctional linkers represent a significant advancement in the rational design of targeted therapeutics. By moving away from purely flexible tethers, researchers can leverage the rigidity, synthetic versatility, and inherent fluorescence of the fluorene core to exert precise control over the structure and function of complex bioconjugates. This enables the optimization of spatial parameters critical for PROTAC efficacy, enhances the stability of ADCs, and integrates diagnostic capabilities directly into the therapeutic agent.

Future research will likely focus on developing novel synthetic routes to access more complex fluorene architectures and on exploring their use in other emerging modalities, such as targeted protein stabilization and radionuclide delivery. As our understanding of the structure-activity relationships in drug conjugates deepens, the "molecular ruler" provided by the fluorene scaffold will undoubtedly become an increasingly vital tool in the development of safer and more effective medicines.

References

-

Su, Z., Xiao, D., Xie, F., Liu, G., & Wang, J. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]

-

Hilger, I., et al. (2016). NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring. Theranostics, 6(1), 131–141. [Link]

-

ResearchGate. (n.d.). The synthesis, physicochemical properties, and electrochemical polymerization of fluorene-based derivatives as precursors for conjugated polymers. ResearchGate. [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. [Link]

-

Gong, J., et al. (2015). Fluorene as π-conjugation linker in N^N Pt(ii) bisacetylide complexes and their applications for triplet–triplet annihilation based upconversion. Journal of Materials Chemistry C, 3(33), 8689–8697. [Link]

-

Wang, J., et al. (2020). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 10(51), 30730–30737. [Link]

-

Majumdar, P., et al. (2020). Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties. Chemical Communications, 56(69), 10029–10032. [Link]

-

Creative Biolabs. (n.d.). Noncleavable Linkers. Creative Biolabs. [Link]

-

Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. [Link]

-

Kashida, H., et al. (2013). The linkers in fluorene-labeled 2′-deoxyuridines affect fluorescence discriminating phenomena upon duplex formation. Organic & Biomolecular Chemistry, 11(13), 2137–2143. [Link]

-

Hilger, I., et al. (2016). NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring. PubMed. [Link]

-

Image, J., et al. (2020). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 31(6), 1712–1721. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Belfield, K. D., et al. (2009). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Methods in Molecular Biology, 563, 101–113. [Link]

- Google Patents. (n.d.). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.

-

Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(5), 313–326. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. [Link]

-

Rath, T., et al. (2020). Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors. Materials Advances, 1(6), 1837–1846. [Link]

- Google Patents. (n.d.). NZ582670A - Method for preparing FMOC-based hydrolysable linkers.

-

Yao, J., et al. (2012). Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. Organic Letters, 14(12), 3182–3185. [Link]

-

Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. [Link]

-

Zheng, C., et al. (2021). A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol. CrystEngComm, 23(1), 125–133. [Link]

-

ResearchGate. (n.d.). Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. ResearchGate. [Link]

-

Ivaniuk, K., et al. (2022). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 27(21), 7247. [Link]

-

Yuan, L., Lin, W., Zheng, K., & He, L. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 172, 107817. [Link]

-

Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC. Creative Biolabs. [Link]

-

Venter, G. A., & Roodt, A. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Data in Brief, 31, 105953. [Link]

-

ResearchGate. (n.d.). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. ResearchGate. [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

-

ResearchGate. (n.d.). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorene-Based Materials and Their Supramolecular Properties. ResearchGate. [Link]

- Google Patents. (n.d.). US20010011144A1 - Preparation process of fluorenes.

-

Cresset Group. (n.d.). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]

-

Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

-

Fadzen, C. M., et al. (2003). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Biochemistry and Cell Biology, 81(3), 113–121. [Link]

-

ResearchGate. (n.d.). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. ResearchGate. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. veranova.com [veranova.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring [thno.org]

- 13. NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 18. biotechinformers.com [biotechinformers.com]

- 19. njbio.com [njbio.com]

- 20. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 21. researchgate.net [researchgate.net]

- 23. The linkers in fluorene-labeled 2′-deoxyuridines affect fluorescence discriminating phenomena upon duplex formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid: Synthesis, Characterization, and Applications

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]

- 4. 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]

- 5. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- | 182438-97-7 [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid | C18H17BrO2 | CID 10712518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 182438-97-7|9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. In the absence of extensive published empirical data for this specific molecule, this document synthesizes first-principle chemical theory with proven experimental methodology. It offers researchers, scientists, and drug development professionals a robust framework for predicting, analyzing, and determining the solubility of this compound in common organic solvents. The guide includes a theoretical assessment based on molecular structure, a detailed protocol for empirical solubility determination, and best practices for data reporting in accordance with international standards.

Introduction and Molecular Characterization

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS 182438-97-7) is a specialized organic compound built upon a fluorene backbone.[1][2][3][4] Its molecular structure is inherently amphiphilic, possessing distinct regions of high and low polarity. Understanding this duality is critical to predicting its behavior in various solvent systems.

The key structural features are:

-

A large, rigid, polycyclic aromatic hydrocarbon (PAH) core: The 9H-fluorene system is fundamentally nonpolar and hydrophobic. This large surface area promotes favorable van der Waals interactions with nonpolar solvents.[5][6] The parent compound, fluorene, is known to be insoluble in water but soluble in many nonpolar organic solvents like benzene, toluene, and chloroform.[5][6][7]

-

A polar carboxylic acid group (-COOH): This functional group is the primary source of polarity in the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is expected to drive solubility in polar solvents, particularly those capable of hydrogen bonding.

-

A flexible alkyl halide chain (- (CH2)4Br): The four-carbon chain contributes to the molecule's nonpolar character, while the terminal bromine atom introduces a polar C-Br bond, adding a modest dipole moment.

This combination of a large nonpolar core and a highly polar functional group suggests that the compound will not exhibit extreme solubility in either highly polar or completely nonpolar solvents. Instead, its solubility will be optimized in solvents that can effectively solvate both the hydrophobic fluorene moiety and the hydrophilic carboxylic acid group.

Diagram: Molecular Structure and Functional Regions

Caption: Functional regions of the target molecule.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][8][9][10] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

-

Toluene and other aromatic solvents: These solvents are expected to be effective at solvating the large fluorene core through π-stacking and van der Waals interactions. However, they will be poor at solvating the polar carboxylic acid group. Moderate solubility is predicted.

-

Dichloromethane (DCM) and Chloroform: These chlorinated solvents have a moderate dipole moment and can effectively solvate the nonpolar regions. Their ability to act as weak hydrogen bond acceptors may offer some interaction with the carboxylic acid group, likely resulting in good solubility.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These solvents are highly nonpolar and will interact favorably with the fluorene and butyl chain. However, their inability to solvate the highly polar carboxylic acid will severely limit overall solubility. Low solubility is predicted.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO, DMF)

-

Tetrahydrofuran (THF): THF is a moderately polar ether that can act as a hydrogen bond acceptor. It is an excellent solvent for a wide range of organic compounds and is likely to be a very good solvent for this molecule, capable of solvating all regions effectively.

-

Acetone and Ethyl Acetate: These solvents have significant dipole moments and are hydrogen bond acceptors. They should effectively dissolve the compound, though perhaps less so than THF due to their smaller nonpolar regions.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar, strongly hydrogen-bond-accepting solvents. They will be excellent at solvating the carboxylic acid group. While less ideal for the fluorene core, their overall powerful solvating ability for a wide range of structures suggests high solubility.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

-

Alcohols (Methanol, Ethanol): These solvents are capable of hydrogen bonding (both donating and accepting) and have nonpolar alkyl portions. They are expected to be good solvents, effectively solvating both the carboxylic acid head and the hydrocarbon tail. Solubility may decrease slightly with longer-chain alcohols as the overall solvent polarity decreases.

-

Water: The molecule is expected to be virtually insoluble in water. While the carboxylic acid group is hydrophilic, the large, nonpolar fluorene backbone is overwhelmingly hydrophobic, dominating the molecule's interaction with water.

Acid-Base Reactivity

The presence of the carboxylic acid group means that the compound's solubility will be highly pH-dependent in aqueous systems and can be manipulated in organic systems by the addition of a base. The compound will be soluble in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO3) due to the formation of the highly polar and water-soluble carboxylate salt.[11][12] This property is a cornerstone of extraction and purification protocols.

Recommended Experimental Protocol for Solubility Determination

Materials and Equipment

-

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Experimental Workflow

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: Standard workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Standards: Prepare a set of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or a solvent in which it is freely soluble) to create a calibration curve for HPLC analysis.

-

Sample Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the test solvent. Add an excess amount of solid 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle completely. This step is crucial to avoid contamination of the sample with undissolved solid particles.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial to remove any microscopic undissolved particles. Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples via HPLC. Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the solubility (S) using the following formula:

S (mg/mL) = C_hplc × DF

Where:

-